

Pelecopan exploratory research in complement system

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Pharmacological Profile & Quantitative Data

The table below summarizes the key quantitative data for **Pelecopan** (BCX9930) from recent research publications.

Assay / Parameter	Value (IC ₅₀)	Context & Significance
Inhibition of Purified Human Factor D [1] [2]	14.3 nM	Demonstrates direct, highly potent binding to and inhibition of the primary target.
AP-mediated Hemolysis (Rabbit Erythrocytes) [1] [2]	29.5 nM	Shows potent activity in preventing complement-driven rupture of red blood cells.
Inhibition of C3b-bound Factor B Cleavage [1] [2]	28.1 nM	Confirms mechanism by blocking a key step in the alternative pathway amplification loop.
Suppression of C3 Fragment Deposition (PNH Erythrocytes) [1]	39.3 nM	Indicates prevention of extravascular hemolysis, a major clinical issue in PNH.
Selectivity (vs. Thrombin, Trypsin, etc.) [1]	>28 µM	Confirms high selectivity, suggesting a lower risk of off-target effects.

Assay / Parameter	Value (IC ₅₀)	Context & Significance
In Vivo Efficacy (Rhesus Monkeys) [1]	Complete suppression	100-200 mg, PO, twice daily completely suppressed alternative pathway activity in serum.

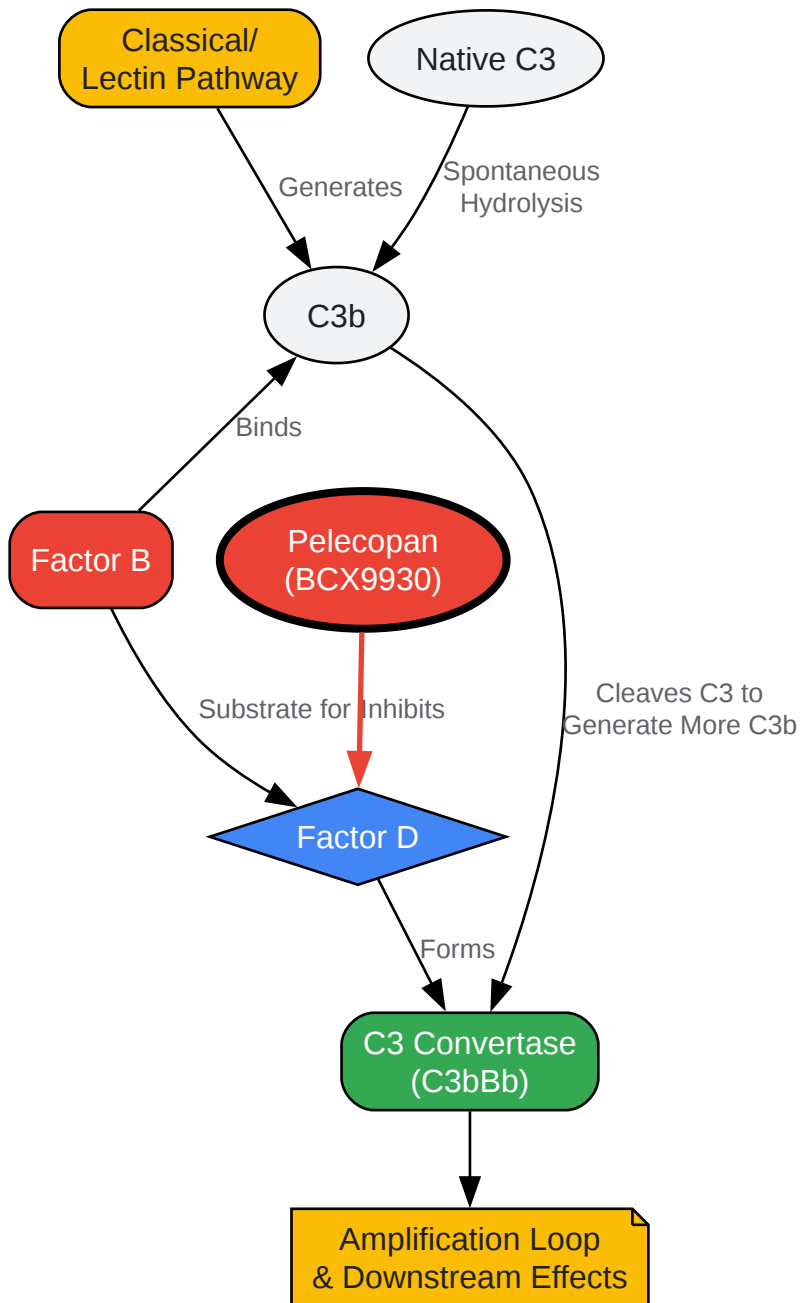
Mechanism of Action and Experimental Analysis

Pelecopan is designed to specifically inhibit the **alternative pathway (AP)** of the complement system. Here is a detailed breakdown of its mechanism and the experimental methods used to characterize it.

Target and Mechanism

- **Target:** Complement Factor D (FD) [1] [2]. Factor D is a serine protease that is essential for the activation and amplification of the alternative complement pathway [3].
- **Pathway:** The alternative pathway is one of the three complement activation pathways (the others being the classical and lectin pathways) [3]. It is continuously active at a low level and provides a rapid amplification loop for all complement pathways.
- **Mechanical Effect:** By inhibiting Factor D, **Pelecopan** prevents the cleavage of factor B bound to C3b. This action halts the formation of the C3 convertase (C3bBb), which is the central enzyme of the alternative pathway amplification loop [1] [2]. Inhibiting this step prevents both **intravascular hemolysis** (destruction of RBCs within blood vessels) and **extravascular hemolysis** (removal of C3-tagged RBCs by the spleen and liver) in PNH [1].

The following diagram illustrates the position of **Pelecopan**'s target within the complement cascade.



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***Pelecopan** inhibits Factor D, blocking the formation of the C3 convertase and the amplification of the complement cascade. [1] [3]*

Key Experimental Protocols and Models

The data in the summary table were generated using standard and specialized immunological and pharmacological assays:

- **Enzyme Inhibition Assays:** The IC₅₀ against purified human factor D (14.3 nM) was determined using assays measuring the inhibition of its proteolytic activity [1] [2].
- **Cell-based Hemolysis Assays:** The activity in preventing complement-mediated red blood cell lysis (IC₅₀ = 29.5 nM) was measured using rabbit erythrocytes in human serum, which are particularly sensitive to the alternative pathway [1] [2].
- **C3 Deposition Assay:** The inhibition of C3 fragment accumulation on the surface of PNH erythrocytes (IC₅₀ = 39.3 nM) was quantified using flow cytometry or similar methods to measure cell-bound fluorescence or radioactivity [1].
- **Selectivity Profiling:** To confirm specificity, **Pelecopan** was tested against a panel of other serine proteases (e.g., thrombin, trypsin) at much higher concentrations (>28 μM) and showed no significant inhibition [1].
- **In Vivo Pharmacodynamics:** The effect of oral administration on AP activity was evaluated in rhesus monkeys. Blood samples were collected at various time points after dosing, and the functional activity of the alternative pathway in the serum was measured using a hemolytic assay [1].

Chemical and Preclinical Profile

- **CAS Number:** 2378380-49-3 [2] [4]
- **Chemical Formula:** C₂₃H₁₉FN₂O₄ [2] [4]
- **Molecular Weight:** 406.41 g/mol [2] [4]
- **Solubility:** ≥100 mg/mL in DMSO (~246 mM) [2]. For in vivo studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [2].
- **Storage:** As a powder at -20°C for long-term stability; solutions in DMSO are stable for up to 6 months at -80°C [2] [4].

Research Context and Limitations

It is important to note that the available data primarily comes from non-clinical research. The sources indicate that **Pelecopan** is **for research use only** and is **not approved for human treatment** at this stage [2] [4]. Furthermore, while the search results provide a strong foundation on the drug's mechanism and in vitro/in vivo profile, they do not contain detailed experimental protocols from primary research papers (e.g., step-by-step reagent concentrations or full buffer compositions). For such detail, consulting the primary literature referenced in these summaries would be necessary [1].

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References

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